molecular formula C20H19NO6 B12741738 Rheagenine CAS No. 5574-77-6

Rheagenine

Cat. No.: B12741738
CAS No.: 5574-77-6
M. Wt: 369.4 g/mol
InChI Key: XUYAYNRYVXHNOQ-HBFSDRIKSA-N
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Description

Rheagenine is an isoquinoline alkaloid that has been isolated from various plant species, including those in the Corydalis genus . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of Rheagenine involves several steps, typically starting from simpler isoquinoline derivatives. The synthetic routes often include:

    Oxidation and Reduction Reactions: These are used to introduce or modify functional groups on the isoquinoline backbone.

    Substitution Reactions: These reactions help in attaching various substituents to the core structure.

    Cyclization Reactions: These are crucial for forming the characteristic ring structures of this compound.

Chemical Reactions Analysis

Rheagenine undergoes several types of chemical reactions:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction is used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

    Cyclization: This reaction forms the ring structures that are characteristic of isoquinoline alkaloids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Rheagenine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Rheagenine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Rheagenine is unique among isoquinoline alkaloids due to its specific structure and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its broad range of biological activities and potential therapeutic applications .

Properties

CAS No.

5574-77-6

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

(1S,14R,24S)-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaen-24-ol

InChI

InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)18-17(21)11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18+,20+/m1/s1

InChI Key

XUYAYNRYVXHNOQ-HBFSDRIKSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]4[C@H]1C5=C([C@H](O4)O)C6=C(C=C5)OCO6)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3

Origin of Product

United States

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